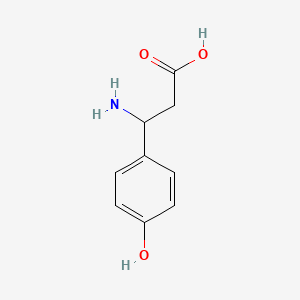

3-Amino-3-(4-hydroxyphenyl)propanoic acid

Vue d'ensemble

Description

3-Amino-3-(4-hydroxyphenyl)propanoic acid is a β-amino acid comprising propionic acid with amino and 4-hydroxyphenyl groups attached at the 3-position . This compound is significant in various biological and chemical processes, including its role as a bacterial metabolite .

Synthetic Routes and Reaction Conditions:

- One common method for synthesizing this compound involves the reaction of malonic acid with 4-hydroxybenzaldehyde . This reaction typically requires a base catalyst and proceeds through a series of condensation and decarboxylation steps.

- Another method involves the reaction of phenol with acrylonitrile to form 4-hydroxypropionitrile, which is then hydrolyzed to yield the desired product .

Industrial Production Methods:

- Industrially, the compound can be produced using similar synthetic routes but optimized for large-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Types of Reactions:

Reduction: The compound can be reduced at the carboxyl group to form corresponding alcohols or aldehydes.

Substitution: It can participate in substitution reactions, especially at the amino group, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.

Major Products:

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Bioactive Molecules

3-Amino-3-(4-hydroxyphenyl)propanoic acid serves as a crucial building block in the synthesis of various bioactive compounds. Its structural features allow for modifications that can lead to the development of new pharmaceuticals and therapeutic agents. For instance, derivatives of this compound have been synthesized to explore their potential as antimicrobial agents against multidrug-resistant pathogens .

Biological Research

Role in Metabolic Pathways

Research indicates that this compound acts as a bacterial metabolite, playing a significant role in metabolic pathways. It has been shown to influence lipid metabolism and oxidative stress responses, which are critical in various biological processes, including inflammation and cancer progression .

Medical Applications

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. In vitro studies demonstrated that certain derivatives reduced the viability of A549 lung cancer cells by 50% and inhibited cell migration, showcasing their selective cytotoxicity towards cancer cells while sparing noncancerous cells .

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are essential for combating oxidative stress associated with cancer and other diseases. The most promising derivative showed potent activity in scavenging DPPH radicals, indicating its potential as an antioxidant therapeutic agent .

Antimicrobial Applications

Targeting Multidrug-Resistant Pathogens

The derivatives of this compound have been evaluated for their antimicrobial activity against a range of pathogens, including those classified under the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). These compounds exhibited varying degrees of effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application Area | Key Findings |

|---|---|

| Chemical Synthesis | Serves as a building block for bioactive molecules; crucial for developing new pharmaceuticals. |

| Biological Research | Influences lipid metabolism; acts as a bacterial metabolite involved in metabolic pathways. |

| Medical Applications | Exhibits anticancer properties; reduces viability of A549 cells; shows antioxidant activity. |

| Antimicrobial Activity | Effective against multidrug-resistant pathogens; demonstrated activity against MRSA and others. |

Mécanisme D'action

The mechanism of action of 3-Amino-3-(4-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The phenolic group confers significant antioxidative potential, modulating oxidative stress pathways.

Antimicrobial Activity: The compound and its derivatives disrupt bacterial cell walls and inhibit essential enzymes, leading to cell death.

Anticancer Activity: It induces apoptosis in cancer cells by generating reactive oxygen species and inhibiting cell proliferation.

Comparaison Avec Des Composés Similaires

L-Tyrosine: Similar in structure but differs in the position of the amino group.

3-(4-Hydroxyphenyl)propionic acid: Lacks the amino group, making it less reactive in certain biochemical pathways.

Uniqueness:

- The presence of both amino and hydroxyl groups in 3-Amino-3-(4-hydroxyphenyl)propanoic acid makes it a versatile compound for various chemical reactions and biological activities .

- Its ability to undergo multiple types of reactions (oxidation, reduction, substitution) and form diverse derivatives highlights its unique chemical properties .

Activité Biologique

3-Amino-3-(4-hydroxyphenyl)propanoic acid, also known as 3-(4-hydroxyphenyl)amino propanoic acid , has been the focus of extensive research due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, specifically an amino group and a hydroxyphenyl moiety. These structural elements contribute significantly to its biological activity:

- Amino Group : Facilitates interactions with biological targets.

- Hydroxyphenyl Moiety : Enhances antioxidant potential.

Target of Action

This compound primarily targets:

- Reactive Oxygen Species (ROS) : Plays a significant role in cancer pathogenesis.

- Cancer Cells : Exhibits cytotoxic effects against various cancer cell lines.

Mode of Action

The compound exhibits antioxidant properties , scavenging free radicals and reducing oxidative stress within cells. This activity is crucial in modulating biochemical pathways related to:

- Lipid Metabolism : Prevents the conversion of macrophages into foam cells.

- Oxidative Stress Response : Modulates pathways involved in oxidative stress and inflammation.

Pharmacokinetics

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound is essential for evaluating its bioavailability and therapeutic efficacy. The ADME properties influence its potential as a therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various multidrug-resistant pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against clinically relevant organisms:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 1 - 8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Escherichia coli | 8 - 64 |

| Drug-resistant Candida auris | 8 - 64 |

These findings indicate that the compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as challenging fungal pathogens like Candida auris.

Anticancer Activity

The anticancer potential has also been explored through various derivatives. A study evaluating these compounds revealed significant reductions in the viability of A549 non-small cell lung cancer cells. The results are summarized in the table below:

| Compound | Viability Reduction (%) | Notes |

|---|---|---|

| Compound 20 | 50 | Exhibited potent antioxidant properties |

| Compound 29 | 31.2 | Strong anticancer activity |

| Compound 30 | 58.9 - 65.2 | Similar activity with various substitutions |

These derivatives demonstrated structure-dependent activity, suggesting that modifications to the phenyl group can enhance cytotoxic effects against cancer cells while maintaining lower toxicity towards non-cancerous Vero cells.

Case Studies

Antimicrobial Efficacy Against ESKAPE Pathogens :

A systematic screening of synthesized derivatives against ESKAPE pathogens highlighted their efficacy in targeting drug-resistant strains. The incorporation of heterocyclic substituents was found to enhance antimicrobial activity significantly.

Cytotoxicity in Cancer Models :

In vitro studies using A549 lung cancer cells showed that certain derivatives not only reduced cell viability but also inhibited migration, indicating potential for use in metastasis prevention strategies. The findings suggest that these compounds could serve as lead candidates for further development in cancer therapeutics.

Propriétés

IUPAC Name |

3-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPHNHPXFNEZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975898 | |

| Record name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Beta-Tyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6049-54-3 | |

| Record name | β-Amino-4-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6049-54-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.